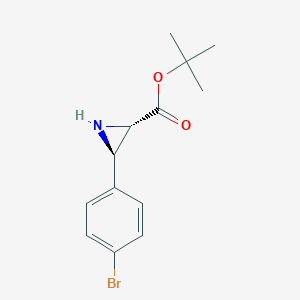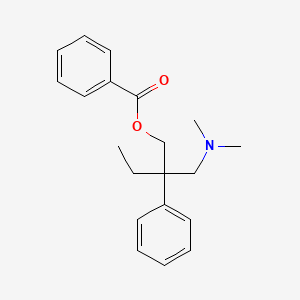
Benzobutamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzobutamine is a chemical compound with the molecular formula C20H25NO2 It is known for its unique structure and properties, which have made it a subject of interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzobutamine typically involves a multi-step process. One common method includes the reaction of benzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include the use of catalysts and automated systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Benzobutamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide can be used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as an analgesic and anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzobutamine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors and modulating the activity of certain enzymes. This interaction leads to a cascade of biochemical events that result in the observed physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzocaine: A local anesthetic with a similar structure but different pharmacological properties.
Procaine: Another local anesthetic with structural similarities to Benzobutamine.
Tetracaine: Known for its potent anesthetic effects, structurally related to this compound.
Uniqueness
Unlike other similar compounds, this compound has shown promise in a broader range of scientific research areas, making it a versatile compound for further study .
Propiedades
Número CAS |
3562-48-9 |
|---|---|
Fórmula molecular |
C20H25NO2 |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
[2-[(dimethylamino)methyl]-2-phenylbutyl] benzoate |
InChI |
InChI=1S/C20H25NO2/c1-4-20(15-21(2)3,18-13-9-6-10-14-18)16-23-19(22)17-11-7-5-8-12-17/h5-14H,4,15-16H2,1-3H3 |
Clave InChI |
YFAKHWQTDGNFFU-UHFFFAOYSA-N |
SMILES canónico |
CCC(CN(C)C)(COC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


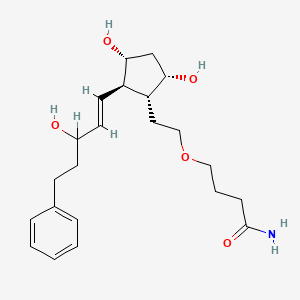


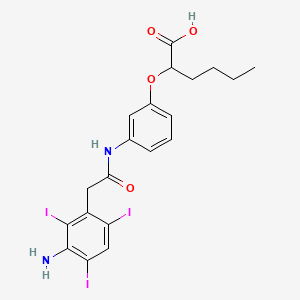
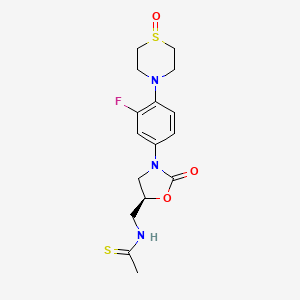
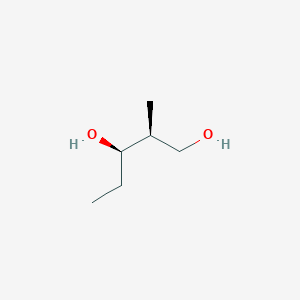
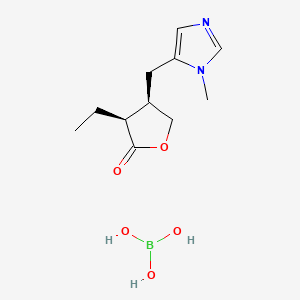
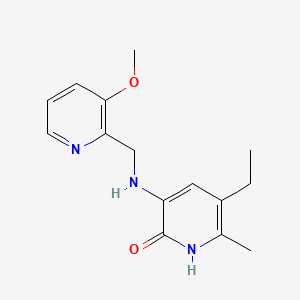
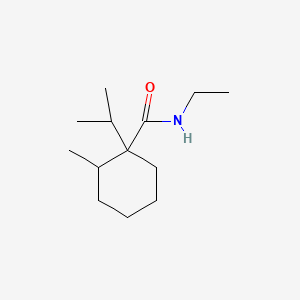
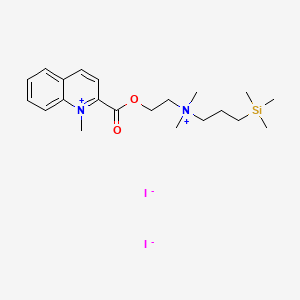
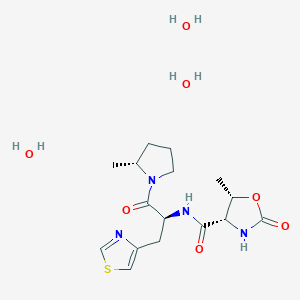
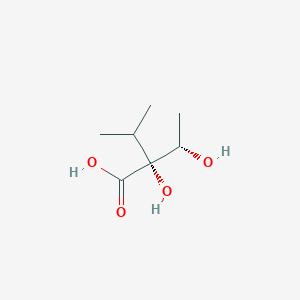
![8-[3-(dimethylamino)propyl]-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one](/img/structure/B12782778.png)
